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Introduction

Hemoglobin Johnstown [109(G11)Val - Leu] is a rare, electrophoretically silent hemoglobin
variant characterized by high oxygen affinity. This alteration in the beta-globin chain leads to a
left-shifted oxygen-hemoglobin dissociation curve, resulting in decreased oxygen delivery to
peripheral tissues. The compensatory physiological response to this tissue hypoxia is an
increase in red blood cell production, leading to the primary clinical manifestation of
erythrocytosis.[1][2] Unlike many hemoglobinopathies, Hemoglobin Johnstown does not
typically cause hemolysis or abnormal red blood cell morphology. Its silent nature on standard
hemoglobin electrophoresis makes it a diagnostic challenge, often requiring specialized
laboratory investigations for confirmation. This guide provides an in-depth overview of the
clinical presentation, underlying pathophysiology, and key experimental protocols for the
identification and characterization of Hemoglobin Johnstown.

Clinical Presentation

The clinical phenotype of individuals with Hemoglobin Johnstown is primarily characterized
by compensatory erythrocytosis. Most affected individuals are heterozygous for the mutation
and are often asymptomatic, with the condition being discovered incidentally during routine
hematological examinations.[1] However, some individuals may present with symptoms related
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to hyperviscosity secondary to erythrocytosis, such as headaches and chest pain.[3] The co-
inheritance of Hemoglobin Johnstown with other hemoglobinopathies, such as [3-
thalassemia, can modify the clinical and hematological picture.[2][4][5]

Quantitative Hematological and Oxygen Affinity Data

The following tables summarize the key hematological and oxygen affinity parameters reported
in individuals with Hemoglobin Johnstown.

Table 1: Hematological Parameters in Individuals with Hemoglobin Johnstown

Parameter Reported Value/Range Reference
Hemoglobin (g/dL) 16.1-18.5 [3]
Hematocrit (%) 51-60 [3]

Elevated (specific values not
Red Blood Cell Count (x102/L) )
consistently reported)

Mean Corpuscular Volume (fL)  Typically Normal

Mean Corpuscular Hemoglobin ]
Typically Normal

(pg)
White Blood Cell Count
Normal [6]
(x10°/L)
Platelet Count (x10°/L) Normal [6]

Table 2: Oxygen Affinity in Individuals with Hemoglobin Johnstown

Reported
Parameter Normal Range Reference
Value/Range

P50 (mmHg) 18- 20 24 - 28 [7]

Pathophysiology
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The underlying molecular defect in Hemoglobin Johnstown is a single nucleotide substitution
in the beta-globin gene (HBB), resulting in the replacement of valine with leucine at position
109. This amino acid residue is located at the alf31 contact point within the hemoglobin
tetramer. The substitution of the smaller valine with the larger, more hydrophobic leucine is
thought to disrupt the normal conformational changes that occur during oxygenation and
deoxygenation.[1][2] This disruption stabilizes the hemoglobin molecule in the high-affinity "R"
(relaxed) state, impairing the transition to the low-affinity "T" (tense) state which is necessary
for efficient oxygen release in the tissues. The resulting functional tissue hypoxia stimulates the
kidneys to produce erythropoietin, which in turn drives the bone marrow to increase red blood
cell production, leading to erythrocytosis.
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Pathophysiology of Hemoglobin Johnstown.
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Experimental Protocols

The diagnosis of Hemoglobin Johnstown requires a high index of suspicion, particularly in
cases of unexplained erythrocytosis with a normal leukocyte and platelet count.[6] The
following protocols outline the key laboratory investigations.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Globin Chain Analysis

RP-HPLC is a crucial technigue for separating the abnormal (3-globin chain of Hemoglobin
Johnstown from the normal BA-globin chain, a separation not achieved by conventional
hemoglobin electrophoresis.

Principle: This method separates globin chains based on their hydrophobicity. The abnormal 3-
Johnstown chain, with the Val - Leu substitution, exhibits slightly different hydrophobic
properties compared to the normal BA-chain, allowing for their resolution.[8][9]

Methodology:
e Sample Preparation:
o Collect whole blood in an EDTA-containing tube.

o Prepare a hemolysate by washing the red blood cells with saline and lysing them with
distilled water.

o Centrifuge to remove red blood cell stroma.
e Chromatographic System:

o An HPLC system equipped with a C4 or C18 reversed-phase column is typically used.[8]
[10]

o AUV detector set at 220 nm is used for monitoring the eluting globin chains.[8]
e Mobile Phase and Gradient:

o The mobile phase typically consists of two solvents:
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= Solvent A: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

» Solvent B: Water with 0.1% trifluoroacetic acid (TFA).

o Alinear gradient of increasing acetonitrile concentration is used to elute the globin chains
from the column. A typical gradient might run from 30% to 60% Solvent A over 60 minutes.
[91[11]

e Analysis:
o Inject the hemolysate onto the column.
o The different globin chains (a, BA, and B-Johnstown) will elute at distinct retention times.

o Quantify the peak areas to determine the relative amounts of each globin chain.

Beta-Globin Gene (HBB) Sequencing

DNA sequencing of the HBB gene provides the definitive diagnosis of Hemoglobin
Johnstown by identifying the specific ¢.328G>C (p.Vall10Leu) mutation.

Principle: Sanger sequencing or next-generation sequencing (NGS) is used to determine the
exact nucleotide sequence of the HBB gene, allowing for the identification of any mutations.[12]
[13]

Methodology:
o DNA Extraction:

o Extract genomic DNA from peripheral blood leukocytes using a commercial DNA
extraction Kit.

e PCR Amplification:

o Amplify the entire coding region and intron-exon boundaries of the HBB gene using

polymerase chain reaction (PCR).

o Specific primers flanking the HBB gene are used for amplification.
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e Sequencing:
o Purify the PCR product to remove primers and unincorporated nucleotides.

o Perform bidirectional Sanger sequencing using the same primers as for PCR or nested
sequencing primers.

o Alternatively, use an NGS panel that includes the HBB gene.
e Data Analysis:

o Align the obtained sequence with the reference HBB gene sequence (e.g., from GenBank)
to identify any nucleotide variations.

o Confirm the presence of the G>C substitution at codon 109.

Determination of the Oxygen-Hemoglobin Dissociation
Curve and P50

Measuring the oxygen-hemoglobin dissociation curve and determining the P50 value is
essential to functionally confirm the high oxygen affinity nature of Hemoglobin Johnstown.

Principle: The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A
low P50 value indicates a leftward shift of the oxygen-hemoglobin dissociation curve and
increased oxygen affinity.[7][14]

Methodology:
e |nstrumentation:

o Specialized instruments such as a Hemox-Analyzer or a multi-wavelength
spectrophotometer coupled with a tonometer are used.[15][16]

e Sample Preparation:

o Use fresh, heparinized whole blood.
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o The sample is placed in a measurement cuvette and the instrument controls the
temperature and pH.

¢ Measurement:

o The blood sample is first fully deoxygenated with nitrogen and then gradually
reoxygenated with a gas mixture of known oxygen concentration.

o The instrument continuously measures the oxygen partial pressure (pO2) and the
corresponding hemoglobin oxygen saturation (SOZ2).

e Data Analysis:

o The instrument's software plots the SO2 against the pO2 to generate the oxygen-
hemoglobin dissociation curve.

o The P50 value is automatically calculated from the curve.
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Diagnostic Workflow for Hemoglobin Johnstown.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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